Amiloxate

Description

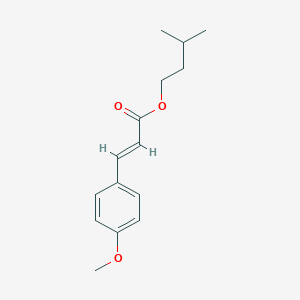

This compound is an EMA-approved chemical UV-filter found in over-the-counter sunscreen products at concentrations up to 10%m. It is often referred to as isoamyl 4-methoxycinnamate or isoamyl p-methoxycinnamate. This compound is a cinnamic acid derivative with an anti-inflammatory activity.

This compound is a small molecule drug with a maximum clinical trial phase of II.

See also: Octinoxate (component of); Hydrolyzed Collagen (component of); DPC PINK AURA CUSHION NO.23 (FDA NDC: 71673-0008) (component of) ... View More ...

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-12(2)10-11-18-15(16)9-6-13-4-7-14(17-3)8-5-13/h4-9,12H,10-11H2,1-3H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNYRXMKIIGMKK-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C=CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCOC(=O)/C=C/C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Amiloxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

71617-10-2 | |

| Record name | Amiloxate [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071617102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amiloxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 71617-10-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopentyl p-methoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMILOXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376KTP06K8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

< -30 | |

| Record name | Amiloxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Amiloxate: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiloxate, also known as isoamyl p-methoxycinnamate, is a widely used organic ultraviolet (UV) B filter in sunscreen and other personal care products. Its efficacy in absorbing UVB radiation makes it a crucial ingredient for skin protection against sun-induced damage. This technical guide provides an in-depth overview of the synthesis and characterization of this compound, offering detailed experimental protocols and comprehensive data analysis to support researchers and professionals in the field of drug development and cosmetic science.

Introduction

This compound is the ester formed from p-methoxycinnamic acid and isoamyl alcohol. It is an oil-soluble chemical sunscreen agent that primarily absorbs UVB radiation in the range of 290-320 nm, with a peak absorbance at approximately 310 nm, and also offers some protection in the UVA II range (320-340 nm).[1] This document outlines the key synthetic methodologies and analytical characterization techniques for this compound.

Synthesis of this compound

This compound can be synthesized through two primary routes: chemical esterification and enzymatic transesterification.

Chemical Synthesis: Fischer Esterification

A common method for synthesizing this compound is the Fischer esterification of p-methoxycinnamic acid with isoamyl alcohol, typically in the presence of an acid catalyst.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine p-methoxycinnamic acid (1 equivalent), isoamyl alcohol (3-5 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). A suitable solvent, such as toluene, can be used to facilitate the removal of water.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.

Enzymatic Synthesis: Transesterification

An alternative, "greener" synthesis route involves the enzymatic transesterification of an alkyl ester of p-methoxycinnamic acid (e.g., ethyl p-methoxycinnamate) with isoamyl alcohol using a lipase (B570770) catalyst.

-

Reaction Setup: In a suitable vessel, dissolve ethyl p-methoxycinnamate (1 equivalent) and a molar excess of isoamyl alcohol (e.g., 10 equivalents) in an organic solvent such as hexane.

-

Enzymatic Reaction: Add a lipase catalyst (e.g., from Candida antarctica). The reaction is typically carried out at a controlled temperature (e.g., 30-45°C) with agitation for several days.

-

Monitoring: Monitor the conversion of the starting material to this compound using gas chromatography (GC).

-

Purification: Upon completion, remove the enzyme by filtration. The excess isoamyl alcohol and the solvent can be removed by vacuum distillation to yield the final product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-methylbutyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | [2] |

| CAS Number | 71617-10-2 | [2] |

| Molecular Formula | C₁₅H₂₀O₃ | [2] |

| Molecular Weight | 248.32 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Specific Gravity | 1.037–1.041 | [3] |

| Refractive Index | 1.556–1.560 (at 20°C) | [3] |

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and quality of synthesized this compound. The following are standard analytical techniques employed.

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The expected chemical shifts are detailed in the table below.

| ¹H NMR (Expected Chemical Shifts) | ¹³C NMR (Expected Chemical Shifts) |

| Assignment | δ (ppm) |

| -CH ₃ (isoamyl) | ~0.9 (d, 6H) |

| -CH -(CH₃)₂ (isoamyl) | ~1.7 (m, 1H) |

| -CH ₂-CH(CH₃)₂ (isoamyl) | ~1.5 (q, 2H) |

| -O-CH ₂- (isoamyl) | ~4.2 (t, 2H) |

| -OCH ₃ | ~3.8 (s, 3H) |

| Ar-H (ortho to -OCH₃) | ~6.9 (d, 2H) |

| Ar-H (ortho to -CH=CH) | ~7.5 (d, 2H) |

| =CH -COOR | ~6.3 (d, 1H) |

| Ar-CH=CH - | ~7.6 (d, 1H) |

The IR spectrum of this compound is characterized by specific absorption bands corresponding to its functional groups. A film on KBr plates is a suitable sample preparation method.[4]

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (ester) | ~1710 |

| C=C (alkene) | ~1635 |

| C-O (ester) | ~1250, 1170 |

| C-H (aromatic) | ~3000-3100 |

| C-H (aliphatic) | ~2850-2960 |

UV-Vis spectroscopy is used to determine the absorption spectrum of this compound. A sample solution of 5.0 µg/mL in alcohol is typically used.[3] The maximum absorbance (λmax) is expected in the UVB range.

Chromatographic Analysis

HPLC is a standard method for assessing the purity and quantifying the concentration of this compound in various matrices.

Experimental Protocol:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]

-

Mobile Phase: A gradient elution using a mixture of methanol, tetrahydrofuran, and an aqueous acid solution (e.g., 0.2% perchloric acid) is effective.[5]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[5]

-

Detector: UV detection at 311 nm is suitable for this compound.[5]

-

Standard and Sample Preparation: Prepare a standard solution of USP this compound Reference Standard and a sample solution of the synthesized this compound in a suitable solvent like tert-butyl methyl ether at a concentration of 20 mg/mL.[3]

-

Analysis: The retention time of the major peak in the sample solution should correspond to that of the standard solution. Purity is determined by the area percentage of the main peak. A purity of ≥98.0% is generally expected.[6]

The United States Pharmacopeia (USP) monograph for this compound specifies a GC method for its assay.

Experimental Protocol:

-

Column: A 0.32-mm × 25-m column coated with a 0.1-µm film of phase G1.[3]

-

Detector: Flame ionization detector (FID).[3]

-

Temperatures:

-

Standard and Sample Preparation: Prepare solutions of the standard and sample in tert-butyl methyl ether.[3]

Visualizations

Caption: Overview of chemical and enzymatic synthesis pathways for this compound.

Caption: Workflow for the analytical characterization of this compound.

References

- 1. Isoamyl p-Methoxycinnamate (Explained + Products) [incidecoder.com]

- 2. This compound | C15H20O3 | CID 1549789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trungtamthuoc.com [trungtamthuoc.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. 4-甲氧基肉桂酸异戊酯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of Isoamyl p-Methoxycinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl p-methoxycinnamate, also known by its INCI name as Amiloxate, is a widely utilized organic compound primarily serving as a UVB filter in sunscreen and other cosmetic formulations.[1][2] Its efficacy in absorbing ultraviolet radiation, particularly in the UVB range (290-320 nm) with a peak absorbance at 310 nm, makes it a critical ingredient for protecting the skin from sun damage.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of isoamyl p-methoxycinnamate, complete with experimental protocols and data presented for easy reference by researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Isoamyl p-methoxycinnamate is the ester formed from p-methoxycinnamic acid and isoamyl alcohol.[4] Its chemical structure is fundamental to its function as a UV absorber.

Caption: Chemical structure of isoamyl p-methoxycinnamate.

Physicochemical Properties

A summary of the key physicochemical properties of isoamyl p-methoxycinnamate is presented in the tables below. These properties are crucial for formulation development, stability testing, and regulatory submissions.

General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | 3-methylbutyl 3-(4-methoxyphenyl)prop-2-enoate | [5] |

| Synonyms | This compound, Isopentyl p-methoxycinnamate | [2][5] |

| CAS Number | 71617-10-2 | [5] |

| Molecular Formula | C₁₅H₂₀O₃ | [5] |

| Molecular Weight | 248.32 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Melting Point | < -30 °C | [7] |

| Boiling Point | 170 °C | [7] |

| Density | 1.04 g/cm³ | [6] |

Solubility and Spectroscopic Data

| Property | Value | Reference(s) |

| Solubility | Insoluble in water; Soluble in organic solvents | [7] |

| UV Absorption Range | 290-320 nm (UVB) | [3] |

| Peak Absorbance (λmax) | 310 nm | [3] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of isoamyl p-methoxycinnamate are provided below. These protocols are based on standard laboratory practices and can be adapted for specific research needs.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point of a substance that is solid at room temperature. For isoamyl p-methoxycinnamate, which is a liquid, this method would be applicable for determining its freezing point by cooling the sample.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. dormer.com [dormer.com]

- 3. Isoamyl p-Methoxycinnamate (Explained + Products) [incidecoder.com]

- 4. cosmeticsinfo.org [cosmeticsinfo.org]

- 5. Isoamyl p-methoxycinnamate | C15H20O3 | CID 92386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ulprospector.com [ulprospector.com]

- 7. This compound | C15H20O3 | CID 1549789 - PubChem [pubchem.ncbi.nlm.nih.gov]

Amiloxate: A Technical Guide to its UV Filtration Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiloxate, chemically known as isoamyl p-methoxycinnamate, is an organic, oil-soluble ultraviolet (UV) filter predominantly used in sunscreen and other cosmetic formulations to provide protection against UVB radiation. This technical guide delves into the core mechanisms of action by which this compound functions as a UV filter. It consolidates available quantitative data on its UV absorption properties, photostability, and biological activities. Detailed experimental protocols for assessing these characteristics are provided, alongside visualizations of the key mechanistic pathways and experimental workflows.

Introduction

This compound is a cinnamate (B1238496) ester that effectively absorbs UV radiation in the UVB range (290-320 nm) with a peak absorbance at approximately 310 nm, and it also provides some protection in the UVA II range (320-340 nm).[1][2] Approved for use in the European Union and Asia at concentrations up to 10%, it is a component of many commercially available sun care products.[3][4] The primary mechanism of this compound as a UV filter involves the absorption of high-energy UV photons and the subsequent dissipation of this energy as heat, thereby preventing the UV radiation from reaching and damaging the skin.[2] Beyond its principal function as a UV absorber, this compound is also reported to possess antioxidant and anti-inflammatory properties, which may contribute to its overall photoprotective effects.[5][6]

Core Mechanism of Action: UV Absorption

The fundamental mechanism by which this compound protects the skin from damaging UV radiation is through the absorption of photons. The energy from the absorbed photon excites the this compound molecule to a higher energy state. This excited state is transient, and the molecule rapidly returns to its ground state, releasing the absorbed energy primarily as thermal energy (heat).[2] This process prevents the UV photons from penetrating the skin and causing cellular damage.

UV Absorption Properties

The effectiveness of a UV filter is determined by its ability to absorb UV radiation at specific wavelengths. This compound is primarily a UVB absorber.

| Property | Value | Reference |

| UV Absorption Range | 290-320 nm (UVB) with some absorption in the UVA II range (320-340 nm) | [1] |

| Peak Absorbance (λmax) | 310 nm | [1] |

| Specific Extinction (E1% 1cm) | 960.0 - 1020.2 at 307/8 nm in methanol (B129727) | [7] |

Photostability

A critical characteristic of any UV filter is its photostability, which is its ability to retain its molecular structure and UV-absorbing capacity upon exposure to UV radiation. While this compound is generally considered to have good photostability, studies have shown that it can undergo some degradation upon prolonged UV exposure.[8][9]

| Property | Finding | Reference |

| Photodegradation | Up to 40% degradation after 30 minutes of UV irradiation in a sunscreen formulation. | [10] |

| Degradation Kinetics | Follows first-order kinetics in aqueous solution under artificial sunlight. | [9] |

| Half-life | Between 20 and 59 hours in aqueous solution under artificial sunlight. | [9] |

Secondary Mechanisms of Action

In addition to its primary role as a UV absorber, this compound is suggested to have secondary mechanisms that contribute to its photoprotective effects.

Antioxidant Activity

This compound is proposed to act as a free radical scavenger, which can help to neutralize reactive oxygen species (ROS) generated in the skin by UV radiation.[6] This antioxidant activity can mitigate oxidative stress and its damaging effects on cellular components.

Anti-inflammatory Action

This compound has demonstrated anti-inflammatory properties. In a study using a phorbol-myristate-acetate (PMA)-induced mouse ear edema model, this compound showed significant inhibition of inflammation.[6] This anti-inflammatory effect can help to reduce the erythema (sunburn) response initiated by UV exposure.

Experimental Protocols

Determination of UV Absorption Properties

Objective: To determine the UV absorption spectrum and specific extinction of this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or ethanol (B145695) at a concentration of 1% (w/v).

-

Spectrophotometric Analysis:

-

Use a calibrated UV-Vis spectrophotometer.

-

Scan the sample from 250 nm to 400 nm to obtain the full UV spectrum.

-

Measure the absorbance at the wavelength of maximum absorption (λmax).

-

-

Calculation of Specific Extinction (E1% 1cm):

-

The specific extinction is calculated using the Beer-Lambert law: E1% 1cm = A / (c × l) where A is the absorbance at λmax, c is the concentration in % (w/v), and l is the path length of the cuvette (typically 1 cm).

-

Assessment of Photostability

Objective: To evaluate the photodegradation of this compound upon exposure to UV radiation.

Methodology (HPLC-based):

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol/water mixture) or a representative cosmetic formulation containing a known concentration of this compound.

-

Irradiation:

-

Use a solar simulator with a controlled light source that mimics the solar spectrum.

-

Expose the sample to a defined dose of UV radiation.

-

Maintain a control sample in the dark at the same temperature.

-

-

HPLC Analysis:

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at the λmax of this compound (around 310 nm).

-

-

Inject aliquots of the irradiated and control samples into the HPLC system at different time points.

-

-

Data Analysis:

-

Quantify the peak area of this compound in both the exposed and control samples.

-

Calculate the percentage of degradation over time.

-

Determine the degradation kinetics (e.g., first-order) and the half-life.

-

Evaluation of Antioxidant Activity (DPPH Assay)

Objective: To assess the free radical scavenging activity of this compound.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare a series of dilutions of this compound in methanol.

-

-

Assay Procedure:

-

In a microplate or cuvette, mix the this compound solution with the DPPH solution.

-

Incubate the mixture in the dark for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at the λmax of DPPH (around 517 nm).

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated as: % Inhibition = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

-

Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

-

Assessment of Anti-inflammatory Activity (PMA-Induced Mouse Ear Edema Assay)

Objective: To determine the in vivo anti-inflammatory effect of this compound.

Methodology:

-

Animal Model: Use Swiss mice.

-

Induction of Edema: Topically apply a solution of phorbol-12-myristate-13-acetate (PMA) in a suitable vehicle (e.g., acetone) to one ear of each mouse to induce inflammation and edema.

-

Treatment: Topically apply a solution of this compound to the PMA-treated ear. A control group should receive the vehicle only.

-

Measurement:

-

Measure the thickness of the ear using a digital caliper at specific time points after PMA application (e.g., 6 hours).

-

Alternatively, ear punch biopsies can be taken and weighed.

-

-

Calculation:

-

The percentage of edema inhibition is calculated as: % Inhibition = [1 - (Edema_treated / Edema_control)] × 100 where Edema_treated is the change in ear thickness or weight in the this compound-treated group, and Edema_control is the change in the control group.

-

Conclusion

This compound functions as an effective UVB filter primarily through the absorption of UV radiation and its conversion into harmless thermal energy. Its favorable photostability profile, coupled with potential antioxidant and anti-inflammatory properties, makes it a valuable ingredient in sun care formulations. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other UV filters, enabling researchers and formulation scientists to better understand and optimize their performance in photoprotective products. Further research is warranted to fully elucidate the specific signaling pathways involved in its secondary biological activities.

References

- 1. Isoamyl p-Methoxycinnamate (Explained + Products) [incidecoder.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. uk.typology.com [uk.typology.com]

- 4. us.typology.com [us.typology.com]

- 5. Isoamyl P-Methoxycinnamate (Ingredient Explained + | SkinSort [skinsort.com]

- 6. This compound | C15H20O3 | CID 1549789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. ulprospector.com [ulprospector.com]

- 9. Photostability and phytotoxicity of selected sunscreen agents and their degradation mixtures in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of Amiloxate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Amiloxate, chemically known as isoamyl p-methoxycinnamate, is a widely utilized organic ultraviolet (UV) B filter in sunscreen and cosmetic formulations.[1][2][3] A thorough understanding of its physicochemical properties through spectroscopic analysis is paramount for quality control, formulation development, and regulatory compliance. This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize this compound, including detailed experimental protocols and data interpretation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is fundamental in characterizing this compound's primary function as a UV filter. This technique measures the absorbance of UV radiation by the molecule, providing insights into its efficacy in protecting against sun damage.

Core Principle: this compound possesses a chromophore, the p-methoxycinnamate group, which absorbs UV-B radiation, causing electronic transitions. The wavelength of maximum absorbance (λmax) and the molar absorptivity are key parameters determined by this method.

Mechanism of Action: As a UV-B filter, this compound selectively absorbs UV-B rays. It is also suggested that this compound may exhibit antioxidant properties by acting as a free radical scavenger.[1]

Experimental Protocol: UV-Vis Spectrophotometry

A standard protocol for the UV-Vis analysis of this compound is as follows:

-

Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as ethanol (B145695) or methanol.

-

From the stock solution, prepare a series of dilutions to obtain working standards of varying concentrations (e.g., 1-20 µg/mL).

-

-

Instrumentation:

-

Utilize a double-beam UV-Vis spectrophotometer.

-

Use quartz cuvettes with a 1 cm path length.

-

Set the wavelength range to scan from 200 to 400 nm to cover the UV-B and UV-A regions.

-

-

Data Acquisition:

-

Use the solvent as a blank to zero the instrument.

-

Record the absorbance spectra for each working standard.

-

Determine the wavelength of maximum absorbance (λmax).

-

Data Presentation

| Parameter | Value | Reference |

| UV-B Absorption Range | 280 - 320 nm | [2][3] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in the this compound molecule, thereby confirming its chemical structure.

Core Principle: The covalent bonds within the this compound molecule vibrate at specific frequencies. When exposed to infrared radiation, the molecule absorbs energy at frequencies corresponding to these vibrations, resulting in a characteristic IR spectrum.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

A general procedure for obtaining an FTIR spectrum of this compound is:

-

Sample Preparation:

-

For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid sample directly on the ATR crystal.

-

-

Instrumentation:

-

Employ a Fourier Transform Infrared (FTIR) spectrometer.

-

Set the spectral range from 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum.

-

The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Data Presentation

While specific peak values from public sources are limited, a general interpretation based on the structure of this compound is provided. The PubChem database indicates the availability of vapor phase IR spectra.[1]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | ~1715 |

| C=C (Alkene) | ~1630 |

| C-O (Ester and Ether) | ~1250 and ~1170 |

| Aromatic C-H | ~3000-3100 |

| Aliphatic C-H | ~2850-2960 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the this compound molecule, confirming its connectivity and stereochemistry.

Core Principle: The nuclei of certain atoms, such as ¹H and ¹³C, possess a magnetic moment. When placed in a strong magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, which are dependent on their chemical environment.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrumentation:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire both ¹H and ¹³C NMR spectra.

-

-

Data Acquisition:

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Presentation

The PubChem database indicates the availability of ¹³C NMR spectral data.[1] A representative, though not exhaustive, table of expected chemical shifts is presented below based on the structure of this compound.

¹³C NMR Chemical Shifts (Predicted)

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~167 |

| Aromatic C-O | ~160 |

| Aromatic C (quaternary) | ~127 |

| Aromatic C-H | ~114, ~129 |

| Alkene C-H | ~115, ~144 |

| Methoxy (-OCH₃) | ~55 |

| Ester (-OCH₂-) | ~63 |

| Aliphatic (-CH₂-, -CH-, -CH₃) | ~22-38 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and can provide information about its structure through fragmentation analysis.

Core Principle: In the mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile compounds like this compound.

-

Sample Preparation:

-

Dissolve the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

-

Instrumentation:

-

Use a gas chromatograph coupled to a mass spectrometer.

-

The GC is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

The MS can be a quadrupole or ion trap analyzer.

-

-

Data Acquisition:

-

Inject the sample into the GC, where it is vaporized and separated based on its boiling point and interaction with the column stationary phase.

-

As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI).

-

The mass spectrometer scans a range of m/z values to detect the molecular ion and its fragment ions.

-

Data Presentation

The PubChem database indicates the availability of GC-MS data for this compound.[1] The expected key m/z values are presented below.

| Ion | m/z (Expected) |

| Molecular Ion [M]⁺ | 248.14 |

| Key Fragment Ions | Fragmentation would likely involve cleavage of the ester bond and other characteristic losses. |

Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

This guide provides a comprehensive framework for the spectroscopic analysis of this compound. For detailed research and development, it is recommended to consult specific analytical method validation guidelines and peer-reviewed literature.

References

Amiloxate Solubility: A Technical Guide for Formulation Scientists

Introduction

Amiloxate, also known as Isoamyl p-Methoxycinnamate, is an effective UVB filter widely used in sunscreen and other cosmetic formulations to protect the skin and hair from the harmful effects of ultraviolet radiation.[1][2][3] As an oil-soluble organic compound, its efficacy and formulation stability are intrinsically linked to its solubility in various cosmetic emollients and solvents. This technical guide provides an in-depth overview of the solubility characteristics of this compound, details experimental protocols for solubility determination, and offers a logical framework for solvent selection in formulation development.

Core Concepts in this compound Solubility

This compound is chemically an ester of isoamyl alcohol and p-methoxycinnamic acid.[1] Its molecular structure renders it soluble in organic solvents and oils, while having limited solubility in water.[1] The choice of solvent is a critical parameter in the formulation of cosmetic products containing this compound, as it directly impacts the UV filter's dispersion, photostability, and ultimately, its sun protection factor (SPF). An excellent solubilizer for crystalline UV filters, this compound is a valuable component in achieving high SPF formulations.[4]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on its chemical nature and information for structurally similar compounds like Octyl Methoxycinnamate, a qualitative and comparative solubility profile can be constructed.

Table 1: Qualitative Solubility of this compound and Octyl Methoxycinnamate in Common Solvents

| Solvent/Emollient | This compound (Isoamyl p-Methoxycinnamate) | Octyl Methoxycinnamate (Structurally Similar) |

| Water | Insoluble/Limited Solubility[1] | Insoluble[5][6] |

| Ethanol | Soluble | Soluble[5][6] |

| Propylene Glycol | Data not available | Soluble[5] |

| Isopropanol | Data not available | Soluble[5] |

| Mineral Oil | Data not available | Soluble[6] |

| Silicone Oil | Data not available | Soluble[6] |

| Vegetable Oils | Data not available | Soluble[6] |

| DMSO | Soluble | Data not available |

| Chloroform | Slightly Soluble | Data not available |

Note: The efficacy of oil-soluble organic UV filters is generally influenced by their solubility in the emollients used in the formulation, with polar emollients typically being the best solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound in a given solvent. This protocol outlines the steps to reliably measure the solubility of this compound.

1. Materials and Equipment:

- This compound (analytical standard)

- Selected solvents (e.g., ethanol, isopropyl myristate, caprylic/capric triglyceride)

- Glass vials with screw caps

- Orbital shaker with temperature control

- Centrifuge

- Syringe filters (e.g., 0.45 µm PTFE)

- High-Performance Liquid Chromatography (HPLC) system with a UV detector

- Analytical balance

- Volumetric flasks and pipettes

2. Procedure:

3. Data Analysis:

Visualization of Workflows

To aid researchers and formulation scientists, the following diagrams illustrate the experimental workflow for solubility determination and a logical approach to solvent selection.

Caption: Experimental workflow for determining this compound solubility.

Caption: Logical workflow for solvent selection for this compound.

Conclusion

While specific quantitative solubility data for this compound remains a gap in the readily available scientific literature, a comprehensive understanding of its qualitative solubility, coupled with established experimental protocols, provides a robust framework for formulation scientists. By employing systematic solubility screening and considering factors such as ingredient compatibility and desired sensory attributes, researchers can effectively develop stable and efficacious cosmetic products utilizing the UV-protective properties of this compound. The use of structurally similar compounds as benchmarks and the exploration of solvent synergies can further enhance the formulation development process.

References

- 1. CAS 71617-10-2: Isoamyl p-methoxycinnamate | CymitQuimica [cymitquimica.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. ulprospector.com [ulprospector.com]

- 4. Isoamyl p-methoxycinnamate CAS No. 71617-10-2 | Tintoll [uvabsorber.com]

- 5. atamankimya.com [atamankimya.com]

- 6. Octyl Methoxycinnamate Manufacturer, Octyl Methoxycinnamate Supplier,Exporter [meruchem.com]

An In-Depth Technical Guide to the Thermal Stability of Isoamyl p-Methoxycinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl p-methoxycinnamate, also known as amiloxate, is an effective UVB filter widely used in sunscreen and other cosmetic formulations to protect the skin from the harmful effects of solar radiation. Its efficacy and safety are intrinsically linked to its stability under various environmental stressors, including heat. This technical guide provides a comprehensive overview of the thermal stability of isoamyl p-methoxycinnamate, detailing its physical properties, thermal behavior, and potential degradation pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in the formulation and evaluation of products containing this UV filter.

Physicochemical Properties

Understanding the fundamental physicochemical properties of isoamyl p-methoxycinnamate is crucial for interpreting its thermal behavior.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₅H₂₀O₃ | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| Boiling Point | 158 °C at 0.7 mmHg | [2][3][4] |

| Melting Point | < -30 °C to 25 °C | [1][2] |

| Appearance | Colorless to pale yellow viscous liquid | [2] |

Note: Discrepancies in the reported melting point may be due to different measurement conditions or isomeric purity.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

Table 2: Estimated Thermal Decomposition Profile of Isoamyl p-Methoxycinnamate (Based on OMC data)

| Temperature Range (°C) | Mass Loss (%) | Interpretation | Reference(s) |

| 30 - 200 | < 5% | Minor volatilization of the compound. | [5] |

| 200 - 350 | > 95% | Major decomposition of the ester. | [5] |

The TGA curve of the structurally similar octyl p-methoxycinnamate (OMC) shows that significant thermal decomposition begins around 200 °C and is nearly complete by 350 °C under a nitrogen atmosphere.[5] It is anticipated that isoamyl p-methoxycinnamate would exhibit a similar decomposition profile.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on phase transitions such as melting and boiling. For a liquid sample like isoamyl p-methoxycinnamate, DSC can be used to determine its boiling point and observe any exothermic or endothermic decomposition events. Given its reported boiling point of 158 °C at reduced pressure, the boiling point at atmospheric pressure will be significantly higher and would be observable in a DSC experiment.

Experimental Protocols

Thermogravimetric Analysis (TGA) of a Liquid Sample

This protocol provides a general procedure for the TGA of a liquid organic compound like isoamyl p-methoxycinnamate.

Objective: To determine the thermal stability and decomposition profile of isoamyl p-methoxycinnamate.

Apparatus:

-

Thermogravimetric Analyzer

-

Alumina or platinum crucibles

-

Micropipette

-

Nitrogen gas supply (or other inert gas)

Procedure:

-

Tare an appropriate TGA crucible.

-

Using a micropipette, dispense 5-10 mg of isoamyl p-methoxycinnamate into the crucible.

-

Place the crucible in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of approximately 600 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures at which major mass loss occurs.

Differential Scanning Calorimetry (DSC) of a Liquid Sample

This protocol outlines a general method for performing DSC on a liquid sample.

Objective: To determine the boiling point and observe any thermal transitions of isoamyl p-methoxycinnamate.

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetically sealed aluminum pans and lids

-

Crimper for sealing pans

-

Micropipette

-

Nitrogen gas supply (or other inert gas)

Procedure:

-

Tare an empty hermetically sealed aluminum pan and lid.

-

Using a micropipette, dispense 2-5 mg of isoamyl p-methoxycinnamate into the pan.

-

Hermetically seal the pan using a crimper. This is crucial to prevent volatilization before the boiling point is reached.

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature to a temperature above its expected boiling point (e.g., 25 °C to 250 °C) at a heating rate of 10 °C/min.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram for endothermic events corresponding to boiling.

Thermal Degradation Pathway

While specific studies on the thermal degradation products of isoamyl p-methoxycinnamate are limited, a probable degradation pathway can be proposed based on the known chemistry of cinnamate (B1238496) esters and related compounds. The primary degradation is expected to involve the cleavage of the ester bond, which is the most thermally labile part of the molecule.

Proposed Thermal Degradation Mechanism:

The thermal degradation of alkyl p-methoxycinnamates likely proceeds through several mechanisms, including:

-

Ester Pyrolysis (cis-Elimination): For esters with a beta-hydrogen on the alkyl group, a concerted cis-elimination reaction can occur to form an alkene and a carboxylic acid. In the case of isoamyl p-methoxycinnamate, this would lead to the formation of isoamylene (isopentene) and p-methoxycinnamic acid.

-

Homolytic Cleavage: At higher temperatures, homolytic cleavage of the C-O ester bond can occur, generating an isoamyloxy radical and a p-methoxycinnamoyl radical. These highly reactive radicals can then undergo further reactions such as hydrogen abstraction, disproportionation, or fragmentation.

-

Decarboxylation: The initially formed p-methoxycinnamic acid can undergo decarboxylation at elevated temperatures to produce p-methoxystyrene.

The photodegradation of the related compound octyl p-methoxycinnamate is known to produce 4-methoxycinnamic acid and 4-methoxycinnamaldehyde, suggesting the lability of the ester linkage and the potential for subsequent reactions of the cinnamate moiety.[6] Analysis of pyrolysis products of similar esters often reveals a complex mixture of smaller molecules resulting from fragmentation of the initial degradation products.

Analysis of Degradation Products

To definitively identify the thermal degradation products of isoamyl p-methoxycinnamate, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the recommended analytical technique.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Experimental Workflow

This technique involves heating the sample to its decomposition temperature in an inert atmosphere and then separating and identifying the resulting volatile fragments using a gas chromatograph coupled with a mass spectrometer. This would provide definitive structural information about the degradation products, allowing for a more complete understanding of the degradation mechanism.

Conclusion

Isoamyl p-methoxycinnamate is a thermally stable compound under normal storage and use conditions. However, exposure to extreme temperatures, likely above 200 °C, can induce thermal degradation. The primary degradation pathway is expected to be through the cleavage of the ester bond, leading to the formation of p-methoxycinnamic acid and isoamylene, with the potential for further fragmentation at higher temperatures. For formulators and researchers, it is crucial to consider these thermal stability limits during product development, manufacturing, and storage to ensure the efficacy and safety of the final product. Further studies employing techniques such as TGA-MS or Py-GC-MS are recommended to definitively elucidate the thermal degradation products and refine the proposed degradation pathway.

References

The Photochemistry of Amiloxate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiloxate, chemically known as isoamyl p-methoxycinnamate, is an organic ultraviolet (UV) filter predominantly used in sunscreen and other cosmetic formulations to absorb UVB radiation. Its efficacy and safety are intrinsically linked to its photochemical behavior upon exposure to solar radiation. This technical guide provides a comprehensive overview of the photochemistry of this compound, detailing its UV absorption properties, photochemical transformation pathways, and the subsequent biological implications. The guide is intended for researchers, scientists, and professionals in the field of drug development and cosmetic science to facilitate a deeper understanding of this widely used sunscreen agent.

Physicochemical and UV Absorption Properties of this compound

This compound is an oil-soluble, chemical sunscreen agent that primarily protects against UVB radiation in the 290-320 nm range, with some additional protection in the UVA II range (320-340 nm).[1] Its peak absorbance is observed at 310 nm.[1] The molecule's ability to absorb UV radiation is attributed to its chemical structure, an ester of isoamyl alcohol and p-methoxycinnamic acid.[2] Upon absorption of UV photons, the molecule is excited to a higher energy state, and the energy is subsequently dissipated, primarily as heat, thus preventing the UV radiation from reaching and damaging the skin.[2]

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Chemical Name | Isoamyl p-methoxycinnamate | [3] |

| Synonyms | This compound, Isopentyl 4-methoxycinnamate | [3] |

| CAS Number | 71617-10-2 | [1] |

| Molecular Formula | C15H20O3 | [3] |

| Molar Mass | 248.32 g/mol | [4] |

| UV Absorption Range | 280-320 nm (UVB), with some protection up to 340 nm (UVA II) | [1][5] |

| Peak Absorbance (λmax) | 310 nm | [1] |

Photochemical Pathways of this compound

Upon absorption of UV radiation, this compound can undergo several photochemical reactions. The primary and most well-documented pathway for cinnamate (B1238496) esters is E/Z (trans-cis) photoisomerization. Additionally, photodegradation can occur through other pathways, especially under prolonged or intense UV exposure.

E/Z Photoisomerization

Photodegradation

Prolonged UV exposure can lead to the irreversible photodegradation of this compound. While specific studies on this compound are limited, research on the structurally similar and widely studied octyl methoxycinnamate (OMC) provides valuable insights into the potential degradation pathways. These include fragmentation of the molecule.

Identified photofragments of protonated OMC include species with m/z 179, 161, and 133, corresponding to fragmentation on either side of the ether oxygen of the ester group and the C-C bond adjacent to the ester carbonyl group.[5][6] It is plausible that this compound undergoes similar fragmentation upon UV irradiation.

Generation of Reactive Oxygen Species and Cellular Effects

A significant consequence of the photochemistry of some organic sunscreens is the generation of reactive oxygen species (ROS). While this compound itself is suggested to have antioxidant properties by acting as a free radical scavenger, its photodegradation products or excited state intermediates may contribute to ROS production in the skin.[7]

UV radiation can induce ROS production through various mechanisms, including the activation of cellular photosensitizers and the impairment of cellular antioxidant defense systems.[8] The increase in intracellular ROS can lead to oxidative stress, which in turn can damage cellular components like DNA, lipids, and proteins, and activate signaling pathways leading to apoptosis (programmed cell death).[8][9]

UV-Induced ROS and Apoptosis Signaling Pathway

UV irradiation, particularly in the presence of photosensitizing agents, can lead to an increase in intracellular ROS levels. This oxidative stress can trigger the intrinsic (mitochondrial) pathway of apoptosis.

Experimental Protocols for Photostability Assessment

The photostability of a sunscreen formulation containing this compound is a critical parameter for its efficacy. Standardized in vitro methods are employed to evaluate the change in UV absorbance of a sunscreen film before and after exposure to a controlled dose of UV radiation.

In Vitro Photostability Assessment by UV Spectroscopy

This method is widely used to determine the photostability of a sunscreen product by measuring its absorbance spectrum before and after UV irradiation.

Workflow for UV Spectroscopy-based Photostability Testing

Methodology:

-

Sample Preparation: A thin film of the sunscreen product containing this compound is applied to a roughened polymethylmethacrylate (PMMA) plate at a concentration of 1.3 mg/cm². The plate is then allowed to dry in a dark environment for at least 15 minutes.

-

Initial Absorbance Measurement: The initial absorbance spectrum of the sunscreen film is measured using a UV-Vis spectrophotometer equipped with an integrating sphere, typically over a wavelength range of 290 to 400 nm.

-

UV Irradiation: The PMMA plate is exposed to a controlled dose of UV radiation from a solar simulator. The irradiation dose is often calculated based on the initial UVA protection factor of the product.

-

Final Absorbance Measurement: After irradiation, the absorbance spectrum of the sunscreen film is measured again under the same conditions as the initial measurement.

-

Data Analysis: The photostability is assessed by comparing the pre- and post-irradiation absorbance spectra. This can be quantified as the percentage change in the area under the curve for the UVB and UVA regions or the change in the Sun Protection Factor (SPF) and UVA protection factor (UVA-PF) values calculated from the spectral data.

In Vitro Photostability Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for quantifying the concentration of specific UV filters in a cosmetic formulation before and after UV exposure, providing a direct measure of their degradation.

Methodology:

-

Sample Preparation and Irradiation: Sunscreen films are prepared on PMMA plates and irradiated as described in the UV spectroscopy protocol.

-

Extraction: The irradiated and non-irradiated sunscreen films are extracted from the PMMA plates using a suitable solvent (e.g., methanol, isopropanol).

-

HPLC Analysis: The extracts are then analyzed by reverse-phase HPLC with a suitable column (e.g., C18) and a mobile phase, often a mixture of methanol, isopropanol, and water in a gradient elution. Detection is typically performed using a UV detector at a wavelength corresponding to the maximum absorbance of this compound (around 310 nm).

-

Quantification: The concentration of this compound in the irradiated and non-irradiated samples is determined by comparing the peak areas to a calibration curve prepared with standard solutions of this compound. The percentage of degradation is then calculated.

Conclusion

The photochemistry of this compound is a critical aspect of its function as a UV filter. While its primary mechanism of action involves the absorption of UVB radiation and dissipation of energy, it is also susceptible to photochemical reactions, primarily E/Z photoisomerization and, to a lesser extent, photodegradation. The potential for UV-induced generation of reactive oxygen species and subsequent cellular effects, such as apoptosis, highlights the importance of formulating photostable sunscreen products. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the photostability of this compound and other UV filters in cosmetic formulations, ensuring both their efficacy and safety for the consumer. Further research into the specific quantum yields of this compound's photochemical reactions and a more detailed characterization of its photodegradation products would provide a more complete understanding of its behavior under solar irradiation.

References

- 1. Isoamyl p-Methoxycinnamate (Explained + Products) [incidecoder.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C15H20O3 | CID 1549789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ultraviolet Light Induced Generation of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of reactive oxygen species in ultraviolet-induced photodamage of the skin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. marz.kau.edu.sa [marz.kau.edu.sa]

Amiloxate: A Technical Guide to its Relationship with Cinnamic Acid, Biological Activity, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiloxate, chemically known as isoamyl p-methoxycinnamate, is a derivative of cinnamic acid widely utilized as a UVB filter in sunscreen products. Its structural similarity to cinnamic acid bestows upon it a range of biological activities, including anti-inflammatory and antioxidant properties. This technical guide provides an in-depth analysis of this compound, focusing on its chemical relationship to cinnamic acid, synthesis, and biological mechanisms of action. Quantitative data on its efficacy and safety are presented, alongside detailed experimental protocols for its synthesis and biological evaluation. Furthermore, key signaling pathways involved in its biological effects are illustrated to provide a comprehensive understanding for researchers and professionals in drug development.

Introduction

Cinnamic acid and its derivatives are a class of organic compounds found ubiquitously in the plant kingdom, renowned for their diverse biological activities. This compound, a prominent synthetic derivative, is an ester of p-methoxycinnamic acid and isoamyl alcohol.[1] Primarily incorporated into dermatological formulations for its ability to absorb UVB radiation in the 290-320 nm range, this compound's biological profile extends beyond photoprotection.[1][2] Its structural lineage from cinnamic acid suggests a potential for therapeutic applications, which this guide aims to explore in detail.

Chemical and Physical Properties

This compound is an oil-soluble, chemical sunscreen agent with a peak absorbance at 310 nm, providing protection in the UVB and extending into the UVA II range.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-methylbutyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | [4] |

| Synonyms | Isoamyl p-methoxycinnamate, this compound | [4] |

| Molecular Formula | C15H20O3 | [5] |

| Molecular Weight | 248.32 g/mol | [5] |

| UV Absorption | 290-320 nm (UVB), with some UVA II protection | [1] |

| Peak Absorbance | 310 nm | [3] |

Synthesis of this compound

This compound is synthesized through the esterification of p-methoxycinnamic acid with isoamyl alcohol. Both chemical and enzymatic methods have been developed for its production.

Chemical Synthesis: Fischer-Knoevenagel Condensation Approach

Experimental Protocol: Synthesis of an this compound Analog [6]

-

Reaction Setup: A solution of 3,4-dimethoxycinnamic acid (1.50 mmol), 4-dimethylaminopyridine (B28879) (DMAP, 0.15 mmol), 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA, 1.80 mmol), and triethylamine (B128534) (3.30 mmol) in anhydrous dichloromethane (B109758) (15 mL) is stirred for 10 minutes at room temperature.

-

Esterification: Isoamyl alcohol (1.50 mmol) is added to the solution, and the mixture is stirred for an additional 190 minutes.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography using ethyl acetate/n-hexane (1/2) as the eluent.

-

Purification: The crude product is purified by column chromatography to yield the final ester.

Enzymatic Synthesis: Lipase-Catalyzed Transesterification

Enzymatic synthesis offers a greener alternative to chemical methods. A patented process describes the transesterification of a natural p-methoxycinnamic acid ethyl ester with isoamyl alcohol using a lipase (B570770) catalyst.[1]

Experimental Protocol: Enzymatic Synthesis of this compound [1]

-

Reaction Mixture: p-Methoxycinnamic acid ethyl ester (pMZE) (10 mmol) and isoamyl alcohol (200 mmol) are dissolved in n-hexane (2 mL).

-

Enzyme Addition: 2 g of lipase from Aspergillus oryzae is added to the mixture.

-

Incubation: The reaction is shaken in a closed flask at 45°C.

-

Monitoring and Yield: The reaction progress is monitored by gas chromatography. A conversion of 74.5% is achieved after 4 days, and 91.4% after 10 days.

Biological Activities and Mechanisms of Action

This compound exhibits several biological activities, primarily attributed to its cinnamic acid moiety.

Anti-inflammatory Activity

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (General Protocol) [7][8]

-

Animal Model: Male Wistar rats (150-200 g) are used.

-

Induction of Inflammation: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

-

Treatment: this compound, dissolved in a suitable vehicle, is administered orally or intraperitoneally at various doses prior to carrageenan injection. A control group receives the vehicle only, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

Antioxidant Activity

The antioxidant potential of this compound is linked to its ability to scavenge free radicals, a characteristic shared with many cinnamic acid derivatives.[4] Although specific IC50 values for this compound from assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are not widely reported, the general protocol for such an assessment is well-established.

Experimental Protocol: DPPH Radical Scavenging Assay (General Protocol) [6][9]

-

Reagent Preparation: A stock solution of DPPH in methanol (B129727) is prepared.

-

Assay Procedure: Different concentrations of this compound are added to the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against concentration.

Cytotoxicity and Apoptosis Induction

In vitro studies have shown that this compound can induce cytotoxicity in human hepatic cancer cells (SMMC-7721).[10][11] This effect is associated with an increase in reactive oxygen species (ROS), a reduction in mitochondrial membrane potential, and the activation of the mitochondrial apoptosis pathway, involving key proteins such as Bax, Bcl-2, and Caspase-3.[10][11]

Table 2: Cytotoxicity Data for this compound

| Cell Line | Effect | Reference |

| SMMC-7721 (Human Hepatic Cancer) | Significant decrease in cell viability and inhibition of proliferation. | [10][11] |

Potential Endocrine-Disrupting Effects

Some studies have raised concerns about the potential endocrine-disrupting properties of this compound. In vitro assays have indicated that this compound exhibits anti-estrogenic and anti-androgenic activity, showing interaction with human estrogen receptors (ERα) and androgen receptors.[10] Furthermore, a structurally similar compound, octinoxate, has been shown to interfere with the hypothalamic-pituitary-thyroid axis in rats.[10] However, data on the direct effects of this compound on this axis are limited.

Pharmacokinetics and Skin Penetration

An in vitro study using excised porcine skin demonstrated that this compound, when topically applied in a formulation, did not permeate the skin after 12 hours.[12][13] The majority of the applied dose remained in the outer layers of the stratum corneum.

Table 3: Skin Penetration Data for this compound

| Parameter | Result | Reference |

| Skin Permeation (12 hours) | Not detected | [12][13] |

| Penetration Depth | Superficial, within the outer stratum corneum | [12][13] |

Conclusion

This compound, a cinnamic acid derivative, is an effective UVB filter with additional biological properties of interest to the pharmaceutical and cosmetic industries. Its anti-inflammatory and antioxidant activities, inherited from its cinnamic acid backbone, warrant further investigation for potential therapeutic applications. While its safety profile regarding skin penetration appears favorable, the preliminary findings on potential endocrine disruption necessitate more comprehensive research. The synthetic routes to this compound are well-established, with enzymatic methods offering a more sustainable approach. This guide provides a foundational understanding of this compound for researchers and professionals, highlighting areas for future exploration to fully elucidate its therapeutic potential and ensure its safe use.

References

- 1. DE19604580A1 - Natural isoamyl p-methoxycinnamate, process for the natural production of higher p-methoxycinnamic acid esters and their use as UV photoprotective filters - Google Patents [patents.google.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats | springermedizin.de [springermedizin.de]

- 9. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]

- 10. us.typology.com [us.typology.com]

- 11. uk.typology.com [uk.typology.com]

- 12. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Shield: A Technical Examination of Amiloxate's Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction: Amiloxate, chemically known as isoamyl p-methoxycinnamate, is a well-established organic compound primarily utilized as a UVB filter in sunscreen and other personal care products.[1][2][3] Its primary function is to absorb and dissipate harmful UVB radiation, thereby preventing sunburn and reducing the risk of skin damage.[1] However, emerging evidence suggests that this compound's biological profile extends beyond simple UV absorption. This technical guide synthesizes the current understanding of this compound's non-UV-related biological activities, presenting key quantitative data, experimental methodologies, and potential mechanisms of action for an audience of research and development professionals.

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties, a characteristic attributed to its structural similarity to other cinnamic acid derivatives known for this effect.[4][5][6]

Quantitative Data Summary:

| Experimental Model | Assay | Concentration/Dose | Observed Effect | Reference |

| Mouse Ear Edema | Phorbol-Myristate-Acetate (PMA) induced edema | Not specified | 82% inhibition of edema | [5][6] |

| Mouse Ear Edema | Phorbol-Myristate-Acetate (PMA) induced edema | Low dose (unspecified) | ~70% inhibition of edema | [5][6][7] |

Experimental Protocol: Phorbol-Myristate-Acetate (PMA) Induced Mouse Ear Edema Assay

The primary method cited for evaluating the anti-inflammatory effect of this compound is the PMA-induced edema model in mice.[5][6][8]

-

Animal Model: Male mice are typically used for this assay.

-

Inducing Agent: Phorbol-12-myristate-13-acetate (PMA), a potent inflammatory agent, is dissolved in a suitable solvent like acetone.

-

Test Substance Application: A solution of this compound at various concentrations is topically applied to the inner and outer surfaces of the mouse's right ear. The left ear typically serves as a control, receiving only the vehicle.

-

Inflammation Induction: Shortly after the application of the test substance, the PMA solution is applied to the right ear to induce an inflammatory response and subsequent edema (swelling).

-

Measurement: After a specified period (e.g., several hours), the mice are euthanized. A biopsy punch is used to collect a standard-sized section from both the treated (right) and control (left) ears.

-

Data Analysis: The weight of the ear punches is measured. The percentage of edema inhibition is calculated using the formula: [(Weight_right_ear - Weight_left_ear)_control - (Weight_right_ear - Weight_left_ear)_treated] / (Weight_right_ear - Weight_left_ear)_control * 100.

Hypothesized Anti-Inflammatory Workflow

The following diagram illustrates a simplified, hypothetical workflow for assessing the anti-inflammatory potential of a compound like this compound.

Caption: A generalized workflow for evaluating the anti-inflammatory activity of this compound.

Antioxidant Activity

This compound is proposed to possess antioxidant properties, primarily by acting as a free radical scavenger.[1][4][7] This activity is structurally plausible due to its cinnamic acid backbone.

Mechanism of Action: The proposed mechanism involves scavenging free radicals generated by stressors like UV radiation.[4][7] In cellular models, however, high concentrations of this compound have been shown to disrupt the intracellular redox balance by inhibiting key antioxidant enzymes.[2][3]

-

Inhibition of Antioxidant Enzymes: Studies on human hepatic cell models (SMMC-7721) have shown that this compound can inhibit the activity of:

-

Increase in Oxidative Stress Markers: Concurrently, this compound exposure led to an increase in malondialdehyde (MDA) and lactate (B86563) dehydrogenase (LDH), which are markers of oxidative stress and cell damage.[2][3]

This dual role—scavenging free radicals on one hand and potentially inducing oxidative stress at the cellular level by inhibiting protective enzymes on the other—warrants further investigation to understand the concentration-dependent effects.

Cytotoxic and Pro-Apoptotic Effects

While beneficial in some contexts, certain biological activities can also indicate potential toxicity. In vitro studies have revealed that this compound can exert cytotoxic effects, particularly on cancer cell lines.

Quantitative Data Summary: Cytotoxicity

| Cell Line | Assay | Endpoint | Observed Effect | Reference |

| Human Hepatic Cells (SMMC-7721) | Not specified | Cell Viability | Significant decrease | [2][3] |

| Human Hepatic Cells (SMMC-7721) | Not specified | Cell Proliferation | Inhibition | [2][3] |

Experimental Protocol: General Cell Viability Assay (e.g., MTT Assay)

While the specific assay was not detailed in the search results, a standard method to determine a decrease in cell viability is the MTT assay.

-

Cell Culture: Human hepatic cells (SMMC-7721) are cultured in a suitable medium in 96-well plates.

-

Treatment: Cells are exposed to varying concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Results are often expressed as a percentage of the viability of control (untreated) cells.

Signaling Pathway: Mitochondrial Apoptosis

Exposure of SMMC-7721 cells to this compound was found to activate the mitochondrial pathway of apoptosis.[2][3][9] This process involves a cascade of molecular events leading to programmed cell death.

Key Events Observed:

-

Increased Reactive Oxygen Species (ROS): A marked increase in intracellular ROS was noted.[2][3]

-

Reduced Mitochondrial Membrane Potential: The integrity of the mitochondrial membrane was compromised.[2][3]

-

Modulation of Apoptotic Proteins: The expression of pro-apoptotic protein Bax was increased, while the anti-apoptotic protein Bcl-2 was decreased, leading to activation of Caspase-3, a key executioner of apoptosis.[2][3]

Caption: this compound-induced mitochondrial apoptosis pathway in SMMC-7721 cells.

Potential Endocrine Disruption

There are concerns that this compound may act as an endocrine disruptor. In vitro assays using yeast expressing human estrogen (ERα) and androgen receptors have shown both anti-estrogenic and anti-androgenic activity.[2][3] While direct data on this compound is limited, its structural similarity to octinoxate—a known endocrine disruptor that can interfere with the hypothalamic-pituitary-thyroid axis—raises concerns that warrant further investigation.[2][3]

Conclusion and Future Directions

The available evidence indicates that this compound (isoamyl p-methoxycinnamate) is not merely an inert UV filter but a bioactive molecule with demonstrable anti-inflammatory, antioxidant, and cytotoxic properties. Its ability to inhibit inflammation is quantitatively significant. However, its pro-oxidant and pro-apoptotic effects on certain cell lines, coupled with concerns about potential endocrine disruption, highlight a complex biological profile.

For researchers and drug development professionals, these findings open several avenues:

-

Anti-Inflammatory Drug Development: The potent anti-inflammatory effect could be explored for developing novel topical treatments for inflammatory skin conditions. The cinnamate (B1238496) structure could serve as a scaffold for designing more potent and specific anti-inflammatory agents.

-

Oncology Research: The cytotoxic and pro-apoptotic effects against cancer cells suggest a potential, albeit likely limited, role as a lead compound in anticancer research. Understanding the specific cellular targets could unveil new therapeutic strategies.

-

Safety and Toxicology: The dual antioxidant/pro-oxidant nature and the potential for endocrine disruption necessitate a more thorough toxicological evaluation, especially concerning its long-term use and systemic absorption, although one animal study indicated it was not absorbed through the skin.[4]